Z-Phe-Phe-Diazomethylketone

Beschreibung

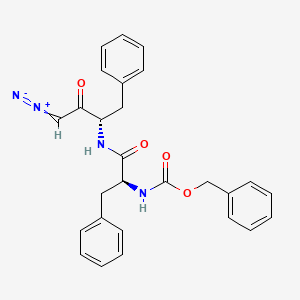

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O4/c28-29-18-25(32)23(16-20-10-4-1-5-11-20)30-26(33)24(17-21-12-6-2-7-13-21)31-27(34)35-19-22-14-8-3-9-15-22/h1-15,18,23-24H,16-17,19H2,(H,30,33)(H,31,34)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFSOVRQDDYNAH-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65178-14-5 | |

| Record name | Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065178145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Z-Phe-Phe-Diazomethylketone: A Comprehensive Technical Guide to its Mechanism of Action as a Cathepsin L Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Z-Phe-Phe-diazomethylketone (Z-FF-DMK), a potent and selective irreversible inhibitor of cathepsin L. This document details the molecular interactions, kinetic parameters, and experimental protocols relevant to the study of this compound, serving as a valuable resource for researchers in the fields of enzymology, drug discovery, and molecular biology.

Core Mechanism of Action: Irreversible Covalent Modification

This compound belongs to the class of diazomethylketone inhibitors, which act as "warheads" that form a covalent bond with the active site of their target enzymes. In the case of cathepsin L, a cysteine protease, Z-FF-DMK irreversibly inactivates the enzyme through a specific chemical reaction with the catalytic cysteine residue.

The inhibitory process begins with the inhibitor mimicking a natural substrate and binding to the active site of cathepsin L. The diazomethylketone functional group is then attacked by the nucleophilic thiol group of the active site cysteine (Cys25). This reaction leads to the formation of a stable thioester bond between the inhibitor and the enzyme, effectively and permanently blocking the enzyme's catalytic activity. This irreversible binding prevents the processing of natural substrates.

A crystal structure of a closely related inhibitor, Z-Phe-Tyr(t-Bu)-diazomethylketone, in complex with human cathepsin L has confirmed that the inhibitor forms a thioester adduct with the active site Cys25.[1][2] The ketone carbonyl oxygen of the inhibitor is stabilized by interactions with the oxyanion hole of the enzyme.[1][2]

Quantitative Analysis of Inhibitory Potency and Selectivity

| Enzyme | k_inact_ (M⁻¹s⁻¹) | Selectivity vs. Cathepsin L |

| Cathepsin L | 200,000 | - |

| Cathepsin B | 10.3 | ~19,417-fold |

| Cathepsin S | 30 | ~6,667-fold |

Data presented is for Z-Phe-Tyr(tBu)-diazomethylketone and is expected to be a close approximation for this compound due to structural and mechanistic similarities.[3]

Signaling Pathways and Experimental Workflows

Mechanism of Irreversible Inhibition

The following diagram illustrates the two-step mechanism of irreversible inhibition of cathepsin L by this compound. The initial reversible binding (formation of the enzyme-inhibitor complex, E-I) is followed by the irreversible covalent modification of the active site.

Caption: Irreversible inhibition of cathepsin L by this compound.

Experimental Workflow for Determining Inhibitory Constants

This workflow outlines the key steps in determining the kinetic parameters of an irreversible inhibitor like this compound.

Caption: Experimental workflow for determining k_inact and K_I.

Detailed Experimental Protocols

Fluorometric Cathepsin L Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potential of this compound against purified cathepsin L using a fluorogenic substrate.

Materials:

-

Purified human or murine cathepsin L

-

This compound

-

Cathepsin L substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the inhibitor in the assay buffer to achieve a range of final concentrations.

-

Dilute the purified cathepsin L enzyme in the assay buffer to the desired working concentration.

-

-

Inhibitor Pre-incubation:

-

In a 96-well plate, add the diluted cathepsin L enzyme to each well.

-

Add the diluted inhibitor solutions or a vehicle control (DMSO) to the respective wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the irreversible inhibitor to react with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to each well.

-

Immediately place the plate in a pre-warmed fluorometric plate reader.

-

Measure the increase in fluorescence intensity at 1-minute intervals for 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (relative fluorescence units per minute, RFU/min) for each inhibitor concentration from the linear portion of the fluorescence versus time curve.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Determination of k_inact and K_I

To determine the kinetic constants for irreversible inhibition, a more detailed kinetic analysis is required.

Procedure:

-

Enzyme and Inhibitor Incubation:

-

Incubate a fixed concentration of cathepsin L with various concentrations of this compound in the assay buffer at a constant temperature.

-

-

Time-course Measurement:

-

At different time points, take aliquots from each incubation mixture and add them to a solution containing a high concentration of the fluorogenic substrate to initiate the enzymatic reaction.

-

Immediately measure the initial rate of the reaction.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line will be the negative of the observed inactivation rate constant (-k_obs_).

-

Plot the calculated k_obs_ values against the corresponding inhibitor concentrations.

-

Fit the data to the following hyperbolic equation to determine the maximal inactivation rate constant (k_inact_) and the inhibitor concentration at half-maximal inactivation (K_I):

-

k_obs_ = (k_inact_ * [I]) / (K_I + [I])

-

-

This comprehensive guide provides a detailed understanding of the mechanism of action of this compound as a potent and selective irreversible inhibitor of cathepsin L. The provided protocols and data serve as a foundation for further research and drug development efforts targeting this important enzyme.

References

Chemical structure and properties of Z-Phe-Phe-Diazomethylketone

An In-depth Whitepaper on the Chemical Structure, Properties, and Biological Activity of a Potent Cathepsin L Inhibitor

This technical guide provides a comprehensive overview of Z-Phe-Phe-Diazomethylketone, a peptide-based irreversible inhibitor of cathepsin L. This document is intended for researchers, scientists, and drug development professionals interested in the application of this compound in studying lysosomal proteases and their role in various physiological and pathological processes.

Chemical Structure and Physicochemical Properties

This compound, also known as Z-FF-DMK, is a dipeptide derivative characterized by a carboxybenzyl (Z) protecting group at the N-terminus of the phenylalanine-phenylalanine backbone and a reactive diazomethylketone functional group. This "warhead" is responsible for the irreversible covalent modification of the active site cysteine residue of target proteases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₆N₄O₄ | [1] |

| Molecular Weight | 470.53 g/mol | [1] |

| CAS Number | 65178-14-5 | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store at -20°C for long-term stability | [2] |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of cathepsin L, a lysosomal cysteine protease. The diazomethylketone moiety forms a covalent thioether bond with the active site cysteine residue (Cys25) of cathepsin L, leading to its irreversible inactivation.[3] The selectivity of the inhibitor is conferred by the dipeptide backbone, which mimics the preferred substrate of the enzyme.

Table 2: Inhibitory Activity of a Structurally Related Cathepsin L Inhibitor

| Enzyme | k_inact (M⁻¹s⁻¹) | Selectivity vs. Cathepsin L | Reference |

| Cathepsin L | 200,000 | - | [3] |

| Cathepsin B | 10.3 | ~19,417-fold | [3] |

| Cathepsin S | 30 | ~6,667-fold | [3] |

The high selectivity for cathepsin L over other cathepsins, such as B and S, makes this compound a valuable tool for dissecting the specific roles of this enzyme in complex biological systems.

Applications in Research

Due to its potent and selective inhibitory activity, this compound and its analogs are widely used in various research areas:

-

Drug Development: As a building block in the design of more complex and specific inhibitors for therapeutic applications.[1]

-

Enzyme Mechanism Studies: To investigate the catalytic mechanism and substrate specificity of cathepsin L and other proteases.[1]

-

Alzheimer's Disease Research: The related compound, Z-Phe-Ala-diazomethylketone (PADK), has been shown to modulate the lysosomal system and promote the clearance of amyloid-β peptides, suggesting a potential therapeutic avenue for Alzheimer's disease.[4][5][6] PADK binds directly to Aβ42 monomers and small oligomers, inhibiting the formation of dodecamers and fibril formation.[4][6]

-

Apoptosis and Autophagy Research: To study the role of lysosomal proteases in programmed cell death and cellular clearance pathways.[7]

Experimental Protocols

General Safety Precautions for Handling Diazomethylketones

Diazomethylketones are potentially hazardous and should be handled with care in a chemical fume hood.[2] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, should be worn at all times.[2] These compounds can be unstable in acidic conditions.[2] For disposal, residual solutions can be quenched by the slow addition of acetic acid, which converts the diazomethylketone to a less reactive acetate (B1210297) ester.[2]

In Vitro Cathepsin L Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory potential of this compound against purified cathepsin L using a fluorogenic substrate.

Materials:

-

Purified human or murine cathepsin L

-

This compound

-

Cathepsin L substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5[3]

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)[3]

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity.

-

In a 96-well plate, add diluted cathepsin L enzyme to each well.

-

Add the diluted inhibitor or vehicle (DMSO) to the respective wells.

-

Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[8]

-

Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to each well.

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes.

-

Calculate the rate of substrate cleavage (Relative Fluorescence Units/min) for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.

Synthesis of Peptide Diazomethylketones (General Procedure)

Signaling Pathways and Logical Relationships

This compound, through its inhibition of cathepsin L, can significantly impact cellular signaling pathways, particularly those involved in lysosomal function, autophagy, and apoptosis. The inhibition of cathepsins can lead to lysosomal dysfunction, characterized by the accumulation of unprocessed pro-cathepsins and enlarged lysosomes.[7] This impairment of the lysosomal degradation pathway can disrupt autophagy, a critical cellular process for clearing damaged organelles and aggregated proteins.[7] Ultimately, sustained lysosomal dysfunction can trigger caspase-dependent apoptosis.[7]

In the context of Alzheimer's disease, modulating the autophagy-lysosomal pathway through cathepsin inhibition is a promising therapeutic strategy. By enhancing the clearance of amyloid-beta aggregates, these inhibitors may help to mitigate the neurotoxic effects of these protein accumulations.[10][11][12]

Caption: Signaling pathway affected by this compound.

Caption: Experimental workflow for a cathepsin L inhibition assay.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Z-Phe-Ala-diazomethylketone (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cathepsin Inhibition-Induced Lysosomal Dysfunction Enhances Pancreatic Beta-Cell Apoptosis in High Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective Effects of Positive Lysosomal Modulation in Alzheimer's Disease Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Autophagy-lysosomal pathway impairment and cathepsin dysregulation in Alzheimer’s disease [frontiersin.org]

- 12. Autophagy-lysosomal pathway impairment and cathepsin dysregulation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-Phe-Phe-Diazomethylketone: A Potent Cathepsin L Inhibitor and Lysosomal Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Phe-Phe-diazomethylketone (Z-FF-DMK) is a potent and selective inhibitor of cathepsin L, a lysosomal cysteine protease implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Z-FF-DMK. It details its mechanism of action as a cysteine protease inhibitor and its function as a positive lysosomal modulator. This document includes a summary of its inhibitory activity, a detailed experimental protocol for its synthesis, and methods for evaluating its biological effects. Furthermore, it explores the signaling pathways influenced by Z-FF-DMK, particularly its role in enhancing lysosomal function, which has significant implications for the development of therapeutics for neurodegenerative diseases and other protein accumulation disorders.

Introduction

This compound, a dipeptide diazomethylketone, has emerged as a valuable chemical tool for studying the function of cathepsin L.[1] Cathepsin L is a ubiquitously expressed lysosomal endopeptidase that plays a crucial role in protein degradation, antigen presentation, and hormone processing. Its dysregulation has been linked to various diseases, including cancer, arthritis, and neurodegenerative disorders. Z-FF-DMK is a member of the broader class of peptidyl diazomethyl ketones, which are known to be specific inactivators of thiol proteinases.[2] Beyond its role as a direct enzyme inhibitor, Z-FF-DMK and its close analog, Z-Phe-Ala-diazomethylketone (PADK), have been identified as positive lysosomal modulators that can enhance the clearance of pathogenic protein aggregates.[3][4] This dual functionality makes Z-FF-DMK a compound of significant interest in both basic research and drug discovery.

Physicochemical Properties

| Property | Value |

| IUPAC Name | Benzyl N-[(2S)-1-diazo-4-phenyl-3-oxobutan-2-yl]-L-phenylalaninamide |

| Molecular Formula | C27H26N4O4 |

| Molecular Weight | 470.52 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, and other organic solvents |

| Storage | Store at -20°C for long-term stability |

Synthesis of this compound

The synthesis of this compound is achieved through the conversion of the corresponding N-protected dipeptide, Z-Phe-Phe-OH, into its diazomethylketone derivative. This process typically involves the activation of the carboxylic acid group followed by reaction with diazomethane (B1218177).

Synthesis Workflow

Experimental Protocol: Synthesis from Z-Phe-Phe-OH

This protocol is adapted from general procedures for the synthesis of peptidyl diazomethyl ketones.[5][6]

Materials:

-

Z-Phe-Phe-OH (N-carbobenzyloxy-L-phenylalanyl-L-phenylalanine)

-

N-methylmorpholine

-

Ethyl chloroformate

-

Anhydrous Tetrahydrofuran (THF)

-

Diazomethane in diethyl ether (handle with extreme caution in a well-ventilated fume hood)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

-

Activation of Z-Phe-Phe-OH: Dissolve Z-Phe-Phe-OH (1 equivalent) in anhydrous THF and cool the solution to -15°C in a salt-ice bath.

-

Add N-methylmorpholine (1 equivalent) to the solution.

-

Slowly add ethyl chloroformate (1 equivalent) to the reaction mixture while maintaining the temperature at -15°C. Stir the mixture for 15-20 minutes to form the mixed anhydride. A white precipitate of N-methylmorpholine hydrochloride will form.

-

Reaction with Diazomethane: In a separate flask, prepare a solution of diazomethane in diethyl ether. Caution: Diazomethane is toxic and explosive. This step must be performed by trained personnel in a specialized fume hood with a blast shield.

-

Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at -15°C.

-

Allow the reaction to proceed at 0°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-3 hours.

-

Work-up and Purification: Quench any excess diazomethane by the careful addition of a few drops of acetic acid.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Biological Activity and Mechanism of Action

Inhibition of Cathepsin L

Z-FF-DMK is a potent and selective inhibitor of cathepsin L.[1] The diazomethylketone moiety acts as a warhead that irreversibly alkylates the active site cysteine residue of the enzyme, leading to its inactivation.

Mechanism of Inhibition:

Quantitative Inhibitory Data

| Protease | Protease Class | Organism | k_inact/K_i (M⁻¹s⁻¹) | Selectivity vs. Cathepsin L |

| Cathepsin L | Cysteine Protease | Human | 200,000[1] | - |

| Cathepsin S | Cysteine Protease | Human | 30[1] | ~6,667-fold lower |

| Cathepsin B | Cysteine Protease | Human | 10.3[1] | ~19,417-fold lower |

| Calpain | Cysteine Protease | Not Specified | Inhibition observed | Data not available |

| Trypsin | Serine Protease | Not Specified | No significant inhibition | Highly selective |

| Chymotrypsin | Serine Protease | Not Specified | No significant inhibition | Highly selective |

This data is for Z-Phe-Tyr(tBu)-diazomethylketone and is provided for illustrative purposes.

Experimental Protocol: Cathepsin L Inhibition Assay

This protocol is a generalized fluorometric assay to determine the inhibitory activity of this compound against cathepsin L.[8]

Materials:

-

Recombinant human cathepsin L

-

This compound

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

-

Fluorogenic Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

Prepare a working solution of cathepsin L in the assay buffer.

-

Prepare a stock solution of Z-Phe-Arg-AMC in DMSO and dilute to the working concentration in the assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add the diluted inhibitor solutions. Include a vehicle control (DMSO in assay buffer).

-

Add the cathepsin L working solution to all wells except for the no-enzyme control wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence intensity over time using a plate reader.

-

Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathways and Lysosomal Modulation

This compound and the related compound PADK act as positive lysosomal modulators.[3] At low concentrations, these compounds have been shown to enhance the levels of active cathepsins within lysosomes, thereby promoting the clearance of aggregated proteins, such as amyloid-beta, which are implicated in neurodegenerative diseases.[4][9]

The precise mechanism of this lysosomal enhancement is still under investigation, but it is thought to involve a homeostatic response to the partial inhibition of cathepsins. This leads to an upregulation of lysosomal biogenesis and enzyme maturation. This process is intricately linked to the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cellular metabolism, growth, and autophagy.[10][11] Inhibition of mTOR is a known inducer of autophagy, a cellular process responsible for the degradation of damaged organelles and protein aggregates through the lysosome.

Conclusion

This compound is a powerful research tool for the study of cathepsin L and lysosomal biology. Its high potency and selectivity make it an excellent probe for elucidating the roles of this protease in health and disease. Furthermore, its ability to act as a positive lysosomal modulator opens up new avenues for therapeutic development, particularly for neurodegenerative disorders characterized by protein accumulation. This technical guide provides a foundational resource for researchers and drug development professionals seeking to utilize this compound in their work, from its chemical synthesis to its biological application and the intricate signaling pathways it influences. Further research into the precise mechanisms of its lysosomal modulatory effects will undoubtedly provide deeper insights into the complex interplay between proteostasis, autophagy, and cellular health.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing Lysosomal Function in the Brain with PADK – Fight Aging! [fightaging.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of cysteine proteinase activity by Z-Phe-Phe-diazomethane and of aspartic proteinase activity by pepstatin in different organs from some animals and isolated cells from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]

- 11. mTOR and autophagy: a dynamic relationship governed by nutrients and energy - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Phe-Phe-Diazomethylketone: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-Phe-Phe-Diazomethylketone (PPDK) is a peptide-based irreversible inhibitor of cysteine proteases, primarily cathepsins. In the landscape of neurodegenerative disease research, PPDK, alongside its structural analog Z-Phe-Ala-Diazomethylketone (B1632684) (PADK), has emerged as a modulator of the lysosomal system.[1] This technical guide provides a comprehensive overview of the known applications and mechanisms of PPDK in this field, with a particular focus on its potential therapeutic relevance. Due to the limited availability of extensive research specifically on PPDK, this guide will also draw comparative insights from the more thoroughly studied PADK to provide a broader context for its potential applications and mechanisms of action.

Introduction to this compound

This compound is a dipeptide diazomethylketone characterized by the sequence Z-Phe-Phe-CHN2. The presence of the diazomethylketone functional group allows it to act as an irreversible inhibitor of cysteine proteases through covalent modification of the active site cysteine residue.[2][3] While its primary characterization has been as a cathepsin L inhibitor, its broader effects on the lysosomal system have garnered interest in the context of neurodegenerative diseases, which are often characterized by the accumulation of misfolded proteins.[1][2]

Chemical Structure:

-

Systematic Name: benzyloxycarbonyl-L-phenylalanyl-L-phenylalanine diazomethylketone

-

Abbreviation: Z-Phe-Phe-DMK, Z-FF-DMK, or PPDK

Mechanism of Action in Neurodegeneration

The therapeutic potential of PPDK in neurodegenerative diseases is primarily linked to its role as a modulator of the lysosomal system.[1] Lysosomes are critical for the degradation and clearance of cellular waste, including aggregated proteins that are hallmarks of diseases like Alzheimer's, Parkinson's, and Huntington's.

Lysosomal Enhancement

At low concentrations, PPDK, similar to PADK, is suggested to act as a positive modulator of the lysosomal system.[1] This modulation is thought to enhance the levels and activity of lysosomal enzymes, such as cathepsins.[1] By boosting the cell's protein clearance machinery, PPDK may help reduce the burden of toxic protein aggregates.

Cathepsin Inhibition

PPDK is a known inhibitor of cathepsins, particularly cathepsin L.[2][3][4] While potent and irreversible inhibition of essential proteases can be toxic, the activity of PPDK as a "weak" or partial inhibitor at therapeutic concentrations may be key to its modulatory effects. This nuanced interaction is hypothesized to trigger a compensatory upregulation of lysosomal enzyme expression and activity.

The proposed mechanism of lysosomal modulation by this compound is depicted in the following signaling pathway:

Caption: Proposed signaling pathway of this compound (PPDK) in lysosomal modulation.

Applications in Neurodegenerative Disease Models

While specific in-depth studies on PPDK in various neurodegenerative disease models are limited, its known functions suggest potential applications in conditions characterized by proteotoxic stress.

Alzheimer's Disease (AD)

The accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau are central to AD pathology.[5][6] The ability of lysosomal modulators to enhance the clearance of these protein aggregates is a promising therapeutic strategy.[1] Research on the closely related PADK has shown that it can bind directly to Aβ42 monomers and small oligomers, inhibit the formation of Aβ42 dodecamers, and prevent fibril formation.[7][8][9][10] Given their similar classification, it is plausible that PPDK could exert similar effects on Aβ aggregation, though this requires direct experimental validation.

Parkinson's Disease (PD) and Huntington's Disease (HD)

Both PD and HD are characterized by the accumulation of specific misfolded proteins, α-synuclein in PD and mutant huntingtin in HD, respectively. The general mechanism of enhancing lysosomal clearance of aggregated proteins could be beneficial in these diseases. However, there is currently a lack of specific published research investigating the effects of PPDK in experimental models of PD and HD.

Quantitative Data

Specific quantitative data for this compound's activity in neurodegenerative disease models is scarce in the readily available literature. The primary quantitative data pertains to its inhibitory effect on cathepsins.

| Compound | Target Enzyme | Parameter | Value | Reference |

| Z-Phe-Phe-CHN2 | Cathepsin L | k_obs/[I] (M⁻¹s⁻¹) | 2,000,000 | Kirschke & Shaw, 1981 |

Note: Data from historical publications may use different nomenclature (e.g., Z-Phe-Phe-CHN2). Further research is needed to correlate this directly with commercially available this compound.

For comparative purposes, the IC50 values for other cathepsin inhibitors are provided to contextualize the potency of compounds in this class.

| Compound | Target Enzyme | pH | IC50 (nM) | Reference |

| Z-Arg-Lys-AOMK | Mouse Cathepsin B | 7.2 | 25 | [11] |

| Z-Arg-Lys-AOMK | Mouse Cathepsin B | 4.6 | 2500 | [11] |

| SID 26681509 | Human Cathepsin L | 5.5 | 56 ± 4 | [12] |

Experimental Protocols

Detailed experimental protocols for the application of this compound in neurodegenerative disease research are not extensively published. The following are generalized protocols that can be adapted for the study of PPDK's effects.

In Vitro Cathepsin L Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of PPDK against Cathepsin L.

Materials:

-

Recombinant human Cathepsin L

-

Assay Buffer: 20 mM sodium acetate (B1210297), 1 mM EDTA, 5 mM cysteine, pH 5.5

-

Fluorogenic substrate: Z-Phe-Arg-AMC (10 mM stock in DMSO)

-

This compound (PPDK) stock solution in DMSO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Activate Cathepsin L by incubating in assay buffer for 30 minutes at room temperature.

-

Prepare serial dilutions of PPDK in DMSO.

-

In the 96-well plate, add 2 µL of each PPDK dilution (or DMSO for control).

-

Add 38 µL of water to each well.

-

Add 50 µL of activated Cathepsin L (e.g., to a final concentration of 8.7 ng/mL) to each well.

-

Initiate the reaction by adding 10 µL of Z-Phe-Arg-AMC (to a final concentration of 1 µM).

-

Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) kinetically over 15-30 minutes.

-

Calculate the rate of reaction and determine the IC50 of PPDK.

The workflow for determining the inhibitory potential of this compound on Cathepsin L is as follows:

Caption: Experimental workflow for in vitro Cathepsin L inhibition assay.

Assessment of Aβ42 Aggregation (Adapted from PADK studies)

This protocol is adapted from studies on PADK and can be used to investigate if PPDK has similar effects on Aβ42 aggregation.[7][8]

Materials:

-

Aβ42 peptide

-

This compound (PPDK)

-

Ammonium (B1175870) acetate buffer (e.g., 7.5 M, pH 7.4)

-

Thioflavin T (ThT) for fluorescence assay or materials for electron microscopy

Procedure:

-

Prepare Aβ42 solutions in the ammonium acetate buffer.

-

Prepare a stock solution of PPDK in an appropriate solvent (e.g., DMSO).

-

For inhibition studies, co-incubate Aβ42 with PPDK at various molar ratios (e.g., 1:10).

-

For disaggregation studies, pre-aggregate Aβ42 and then add PPDK.

-

Incubate the samples under conditions that promote aggregation (e.g., 37°C with gentle agitation).

-

At various time points, take aliquots for analysis.

-

Analysis using ThT Fluorescence: Add ThT to the aliquots and measure fluorescence (Excitation: ~450 nm, Emission: ~485 nm). A decrease in fluorescence indicates inhibition of fibril formation.

-

Analysis using Electron Microscopy: Prepare grids with the samples and visualize using transmission electron microscopy to observe changes in fibril morphology and density.

Conclusion and Future Directions

This compound presents a compelling, yet understudied, compound in the field of neurodegenerative disease research. Its established role as a cathepsin L inhibitor and its putative function as a lysosomal modulator position it as a tool to probe the mechanisms of proteostasis and a potential starting point for therapeutic development.

Future research should focus on:

-

Comprehensive Profiling: A thorough characterization of PPDK's inhibitory profile against a wider range of cathepsins and other proteases.

-

In-depth Mechanistic Studies: Elucidating the precise signaling pathways through which PPDK modulates the lysosomal system.

-

In Vivo Efficacy: Evaluating the therapeutic potential of PPDK in animal models of Alzheimer's, Parkinson's, and Huntington's diseases.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of PPDK to improve potency, selectivity, and drug-like properties.

By addressing these research gaps, the scientific community can fully delineate the potential of this compound as a valuable tool and therapeutic lead in the fight against neurodegenerative diseases.

References

- 1. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound -HongTide Biotechnology [hongtide.com]

- 3. Rapid interaction of cathepsin L by Z-Phe-PheCHN12 and Z-Phe-AlaCHN2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. Amyloid-β and Phosphorylated Tau are the Key Biomarkers and Predictors of Alzheimer’s Disease [aginganddisease.org]

- 6. mdpi.com [mdpi.com]

- 7. Z-Phe-Ala-diazomethylketone (PADK) disrupts and remodels early oligomer states of the Alzheimer disease Aβ42 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nonpeptidic lysosomal modulators derived from z-phe-ala-diazomethylketone for treating protein accumulation diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Z-Phe-Ala-diazomethylketone (PADK) Disrupts and Remodels Early Oligomer States of the Alzheimer Disease Aβ42 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Cytosolic Cathepsin B Activity in the Brain by Traumatic Brain Injury and Inhibition by the Neutral pH Selective Inhibitor Probe Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Cathepsin L: An In-depth Technical Guide to the Biological Targets of Z-Phe-Phe-Diazomethylketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phe-Phe-diazomethylketone (Z-FF-DMK) is a well-established irreversible inhibitor of the cysteine protease cathepsin L. Its utility in studying the physiological and pathological roles of this enzyme is widely documented. However, the full spectrum of its biological activity extends beyond this primary target. This technical guide provides a comprehensive overview of the known and potential alternative biological targets of Z-FF-DMK, offering valuable insights for researchers in drug development and chemical biology. Understanding the off-target interactions of such tool compounds is critical for the accurate interpretation of experimental results and for the development of more selective therapeutic agents. This document summarizes quantitative inhibition data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Cathepsin B: A Closely Related Target

Z-FF-DMK, while being a potent inhibitor of cathepsin L, also exhibits inhibitory activity against the closely related lysosomal cysteine protease, cathepsin B. Although less potent against cathepsin B, this interaction is a crucial consideration in experimental design.

Quantitative Inhibition Data

| Target | Inhibitor | Ki (nM) | IC50 (µM) | Organism | Comments |

| Cathepsin B | Z-Phe-Ala-DMK | - | - | Human | Z-Phe-Ala-DMK, a similar compound, is a weak inhibitor of cathepsin B[1][2]. Specific data for Z-FF-DMK is limited. |

Experimental Protocol: Cathepsin B Inhibition Assay

A common method to determine the inhibitory activity of compounds against cathepsin B involves a fluorometric assay using a specific substrate.

Materials:

-

Recombinant human cathepsin B

-

Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 0.01% Triton X-100, 10 mM EDTA, pH 5.5

-

Substrate: Z-Arg-Arg-AMC (Z-RR-AMC) or Z-Phe-Arg-AMC (Z-FR-AMC)[3]

-

Inhibitor: this compound (Z-FF-DMK) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Z-FF-DMK in DMSO.

-

In the wells of the microplate, add the assay buffer.

-

Add the diluted Z-FF-DMK or DMSO (vehicle control) to the wells.

-

Add a fixed concentration of recombinant human cathepsin B to each well.

-

Incubate the plate at room temperature for a defined pre-incubation period (e.g., 15-30 minutes) to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (Z-RR-AMC or Z-FR-AMC) to each well.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.

-

Determine the percent inhibition for each concentration of Z-FF-DMK and calculate the IC50 value using non-linear regression analysis[1].

Workflow for Cathepsin B Inhibition Assay

Parasitic Cysteine Proteases: Cruzain, Rhodesain, and Falcipain

Z-FF-DMK and related diazomethylketones have been investigated for their activity against parasitic cysteine proteases, which are crucial for the life cycle of various pathogens. These enzymes represent attractive drug targets for diseases such as Chagas disease (Trypanosoma cruzi), African trypanosomiasis (Trypanosoma brucei rhodesiense), and malaria (Plasmodium falciparum).

Quantitative Inhibition Data

| Target | Inhibitor | Ki (nM) | IC50 (µM) | Organism | Comments |

| Cruzain | Z-Phe-Ala-DMK | - | - | Trypanosoma cruzi | Z-Phe-Ala-DMK inhibits cruzipain, the main cysteine protease of T. cruzi[4]. Data for Z-FF-DMK is sparse. |

| Rhodesain | - | - | - | Trypanosoma brucei rhodesiense | No specific data found for Z-FF-DMK. |

| Falcipain-2 | - | - | - | Plasmodium falciparum | No specific data found for Z-FF-DMK. |

Experimental Protocol: Cruzain Inhibition Assay

The inhibition of cruzain can be assessed using a fluorometric assay similar to that for cathepsin B.

Materials:

-

Recombinant cruzain

-

Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 0.01% Triton X-100, pH 5.5

-

Substrate: Z-Phe-Arg-AMC (Z-FR-AMC)

-

Inhibitor: this compound (Z-FF-DMK) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Follow the same initial steps as the cathepsin B inhibition assay to prepare the inhibitor dilutions and the assay plate.

-

Add a fixed concentration of recombinant cruzain to each well.

-

Pre-incubate the inhibitor with the enzyme.

-

Initiate the reaction by adding Z-FR-AMC.

-

Monitor the increase in fluorescence over time.

-

Calculate the percent inhibition and IC50 value[5].

Signaling Pathways Affected by Cruzain Inhibition

Inhibition of cruzain can disrupt several signaling pathways crucial for the parasite's survival and its interaction with the host. Cruzain is known to modulate host cell signaling, including the PI3K/Akt and MAPK/ERK pathways, to promote parasite invasion and survival[6][7][8].

Caspases: Key Mediators of Apoptosis

Certain peptide-based inhibitors with reactive functional groups similar to Z-FF-DMK have been shown to inhibit caspases, a family of cysteine proteases that play a central role in apoptosis. While direct and potent inhibition of caspases by Z-FF-DMK is not extensively documented, the structural similarity to known caspase inhibitors warrants consideration. For instance, the related compound Z-FA-FMK is known to inhibit effector caspases[4]. The caspase-3 inhibitor Z-DEVD-FMK has also been reported to show some off-target effects on calpain[9].

Quantitative Inhibition Data

| Target | Inhibitor | Ki (nM) | IC50 (µM) | Organism | Comments |

| Caspase-3 | Z-DEVD-FMK | - | - | Human | A well-known caspase-3 inhibitor. Z-FF-DMK may have some activity, but specific data is lacking. Z-FA-FMK inhibits effector caspases 2, 3, 6, and 7[4]. |

Experimental Protocol: Caspase-3 Activity Assay

A colorimetric or fluorometric assay can be used to measure caspase-3 activity and its inhibition.

Materials:

-

Cell lysate from apoptotic cells or recombinant human caspase-3

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 10% glycerol, 0.1% CHAPS

-

Substrate: Ac-DEVD-pNA (colorimetric) or Ac-DEVD-AMC (fluorometric)

-

Inhibitor: this compound (Z-FF-DMK) dissolved in DMSO

-

96-well plate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare cell lysates from cells induced to undergo apoptosis.

-

In a 96-well plate, add the assay buffer and the cell lysate or recombinant caspase-3.

-

Add various concentrations of Z-FF-DMK or DMSO.

-

Incubate at 37°C for a specified time.

-

Add the substrate (Ac-DEVD-pNA or Ac-DEVD-AMC).

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/460 nm (for AMC).

-

Calculate the percentage of inhibition and determine the IC50 value.

Calpains: Calcium-Dependent Cysteine Proteases

Calpains are a family of intracellular, non-lysosomal cysteine proteases that are activated by calcium. Given that some caspase inhibitors have been shown to have off-target effects on calpains, it is plausible that Z-FF-DMK could also interact with these enzymes.

Quantitative Inhibition Data

| Target | Inhibitor | Ki (nM) | IC50 (µM) | Organism | Comments |

| Calpain | - | - | - | - | No specific quantitative data for Z-FF-DMK is available. Some caspase inhibitors show cross-reactivity[9]. |

Experimental Protocol: Calpain Activity Assay

A fluorometric assay is commonly used to measure calpain activity.

Materials:

-

Purified calpain or cell lysate

-

Assay Buffer: Buffer composition can vary but typically contains a buffer (e.g., Tris-HCl), a reducing agent (e.g., DTT), and calcium.

-

Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)

-

Inhibitor: this compound (Z-FF-DMK) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare the assay plate with buffer, inhibitor, and the calpain-containing sample.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time.

-

Calculate the inhibition and IC50 value.

Proteasome: A Multi-Catalytic Protease Complex

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins. It possesses multiple catalytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. While there is no direct evidence for Z-FF-DMK inhibiting the proteasome, the structural motifs of some proteasome inhibitors share similarities with peptide-based cysteine protease inhibitors.

Quantitative Inhibition Data

| Target | Inhibitor | Ki (nM) | IC50 (µM) | Organism | Comments |

| Proteasome (Chymotrypsin-like) | - | - | - | - | No specific data found for Z-FF-DMK. |

Experimental Protocol: Proteasome Chymotrypsin-Like Activity Assay

The chymotrypsin-like activity of the proteasome can be measured using a specific fluorogenic substrate.

Materials:

-

Purified 20S proteasome or cell lysate

-

Assay Buffer: e.g., 20 mM HEPES, pH 8.2, 0.5 mM EDTA, 1% DMSO, 5 mM ATP

-

Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)

-

Inhibitor: this compound (Z-FF-DMK) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

In a 96-well plate, combine the assay buffer, proteasome sample, and various concentrations of Z-FF-DMK.

-

Incubate for a short period.

-

Add the Suc-LLVY-AMC substrate to start the reaction.

-

Measure the fluorescence increase over time.

Workflow for Protease Inhibition Specificity Screening

To assess the selectivity of an inhibitor like Z-FF-DMK, a systematic screening against a panel of proteases is essential.

Conclusion

While this compound is a highly potent and selective inhibitor of cathepsin L, this in-depth guide highlights its potential to interact with other cysteine proteases, including cathepsin B and various parasitic proteases. The possibility of off-target effects on caspases and calpains should also be considered, although more direct evidence is needed. For researchers utilizing Z-FF-DMK, it is imperative to be aware of these potential cross-reactivities and to employ appropriate controls and counter-screening assays to ensure the accurate interpretation of experimental data. The provided protocols and workflows offer a foundational framework for investigating the broader biological activity of Z-FF-DMK and similar compounds, ultimately contributing to the development of more refined and specific chemical probes and therapeutic agents. Further quantitative studies are necessary to fully elucidate the inhibitory profile of Z-FF-DMK against this expanded panel of proteases.

References

- 1. Frontiers | Cell signaling during Trypanosoma cruzi invasion [frontiersin.org]

- 2. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Z-FA-FMK, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]

- 5. Tetrafluorophenoxymethyl ketone cruzain inhibitors with improved pharmacokinetic properties as therapeutic leads for Chagas’ disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Interactions between Trypanosoma cruzi Secreted Proteins and Host Cell Signaling Pathways [frontiersin.org]

- 9. Caspase inhibitor z-DEVD-fmk attenuates calpain and necrotic cell death in vitro and after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Target-Based Virtual Screening of Natural Compounds Identifies a Potent Antimalarial With Selective Falcipain-2 Inhibitory Activity [frontiersin.org]

- 11. Specific inhibition of the chymotrypsin-like activity of the proteasome induces a bipolar morphology in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-Phe-Phe-Diazomethylketone: A Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Phe-Phe-Diazomethylketone, with the Chemical Abstracts Service (CAS) number 65178-14-5 , is a potent and selective irreversible inhibitor of the cysteine protease cathepsin L. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in research and drug development. Detailed experimental protocols for its use in enzyme inhibition assays and information on its synthesis are presented. Furthermore, this guide illustrates its role in cellular pathways, providing a valuable resource for professionals in the fields of biochemistry, cell biology, and pharmacology.

Introduction

This compound, also known as Z-FF-DMK, is a peptidyl diazomethylketone that serves as a highly effective tool for studying the function of cysteine proteases, particularly cathepsin L. Its utility stems from its ability to covalently modify the active site of these enzymes, leading to irreversible inhibition. This specificity makes it an invaluable probe for elucidating the roles of target proteases in various physiological and pathological processes.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 65178-14-5[1] |

| Molecular Formula | C₂₇H₂₆N₄O₄ |

| Molecular Weight | 470.53 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action

This compound is an affinity label. The dipeptide backbone (Phe-Phe) directs the inhibitor to the active site of target cysteine proteases. The diazomethylketone functional group then acts as a reactive "warhead." The catalytic cysteine residue in the enzyme's active site attacks the carbon of the diazomethyl group, leading to the formation of a covalent thioether bond and the release of nitrogen gas. This irreversible modification permanently inactivates the enzyme. The reaction is stoichiometric, with one molecule of the inhibitor inactivating one molecule of the enzyme.[2]

The pH dependence of this inactivation is a key characteristic. The rate of inactivation of papain by this compound increases with decreasing pH, suggesting that the protonated form of the active site thiol group is involved in the reaction.[2]

Quantitative Data: Inhibitory Activity

For comparative purposes, the inhibitory activities of related diazomethylketone compounds are presented below. It is important to note that the peptide sequence significantly influences potency and selectivity.

| Inhibitor | Target Enzyme | k_inact (M⁻¹s⁻¹) | Selectivity vs. Cathepsin L |

| Z-Phe-Tyr(tBu)-diazomethylketone | Cathepsin L | 200,000[3] | - |

| Z-Phe-Tyr(tBu)-diazomethylketone | Cathepsin B | 10.3[3] | ~19,417-fold lower |

| Z-Phe-Tyr(tBu)-diazomethylketone | Cathepsin S | 30[3] | ~6,667-fold lower |

Experimental Protocols

General Cathepsin L Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound against cathepsin L using a fluorogenic substrate.

Materials:

-

Purified human or murine cathepsin L

-

This compound

-

Cathepsin L substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the inhibitor in the assay buffer to achieve the desired final concentrations.

-

In a 96-well plate, add 20 µL of diluted cathepsin L enzyme to each well.

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate Z-Phe-Arg-AMC to each well.

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes.

-

Calculate the rate of substrate cleavage (relative fluorescence units per minute) for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Synthesis of this compound

The synthesis of peptidyl diazomethyl ketones generally involves the coupling of the corresponding N-protected dipeptide acid with diazomethane.

Starting Material: Z-Phe-Phe-OH (CAS: 13122-91-3)

General Procedure:

-

The N-protected dipeptide, Z-Phe-Phe-OH, is converted to a mixed anhydride (B1165640). This is typically achieved by reacting the dipeptide with a chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine at a low temperature (-15°C).

-

The resulting mixed anhydride is then reacted with a freshly prepared ethereal solution of diazomethane.

-

The reaction mixture is stirred at 0°C and then allowed to warm to room temperature.

-

The solvent is removed under reduced pressure, and the crude product is purified, often by crystallization, to yield this compound.

Applications in Research and Drug Development

This compound's selectivity for cathepsin L makes it a valuable tool for:

-

Target validation: Elucidating the role of cathepsin L in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

-

Assay development: Serving as a reference inhibitor in high-throughput screening campaigns for novel cathepsin L inhibitors.

-

Mechanism of action studies: Investigating the downstream cellular consequences of cathepsin L inhibition.

Signaling Pathway and Experimental Workflow

Inhibition of cathepsin L can have significant effects on cellular pathways, including apoptosis. Cathepsin L is known to be involved in the processing of pro-apoptotic proteins. By inhibiting cathepsin L, this compound can modulate these pathways.

References

- 1. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diazomethyl ketone substrate derivatives as active-site-directed inhibitors of thiol proteases. Papain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Z-Phe-Phe-Diazomethylketone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Z-Phe-Phe-Diazomethylketone, a potent and specific inhibitor of cathepsin L. This document details its physicochemical properties, a comprehensive synthesis protocol, and its application in experimental settings. Furthermore, it elucidates the key signaling pathways affected by this inhibitor, offering a valuable resource for researchers in the fields of enzymology, oncology, and virology.

Core Data Presentation

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₂₇H₂₆N₄O₄ |

| Molecular Weight | 470.52 g/mol [1] |

| CAS Number | 65178-14-5 |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a standard protocol for its use in a cathepsin L inhibition assay.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial synthesis of the dipeptide Z-Phe-Phe-OH, followed by its conversion to the corresponding diazomethylketone.

Part 1: Synthesis of Z-Phe-Phe-OH Dipeptide

This protocol is adapted from standard solution-phase peptide synthesis methodologies.

Materials:

-

Z-Phe-OH (N-benzyloxycarbonyl-L-phenylalanine)

-

L-Phenylalanine methyl ester hydrochloride (Phe-OMe·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Lithium hydroxide (B78521) (LiOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Coupling Reaction:

-

Dissolve Z-Phe-OH (1 equivalent), EDC (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF.

-

In a separate flask, dissolve Phe-OMe·HCl (1 equivalent) in anhydrous DMF and add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt.

-

Add the Phe-OMe solution to the Z-Phe-OH solution and stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with EtOAc and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Phe-Phe-OMe.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

-

Saponification:

-

Dissolve the purified Z-Phe-Phe-OMe in a mixture of MeOH and H₂O.

-

Add LiOH (1.5 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1N HCl to a pH of ~2.

-

Extract the product with EtOAc.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield Z-Phe-Phe-OH as a solid.

-

Part 2: Conversion to this compound

This protocol describes a general method for the conversion of an N-protected peptide acid to a diazomethylketone using diazomethane (B1218177). Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

Z-Phe-Phe-OH

-

Ethyl chloroformate

-

N-methylmorpholine (NMM)

-

Anhydrous Tetrahydrofuran (THF)

-

Diazomethane solution in diethyl ether

Procedure:

-

Mixed Anhydride (B1165640) Formation:

-

Dissolve Z-Phe-Phe-OH (1 equivalent) in anhydrous THF and cool the solution to -15°C in an ice-salt bath.

-

Add NMM (1 equivalent) followed by the dropwise addition of ethyl chloroformate (1 equivalent).

-

Stir the reaction mixture at -15°C for 30 minutes to form the mixed anhydride.

-

-

Reaction with Diazomethane:

-

To the cold mixed anhydride solution, add a freshly prepared ethereal solution of diazomethane (approximately 3 equivalents) dropwise.

-

Stir the reaction mixture at 0°C for 1-2 hours, and then allow it to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

-

Cathepsin L Enzyme Inhibition Assay

This protocol outlines a standard fluorometric assay to determine the inhibitory potential of this compound against purified cathepsin L.

Materials:

-

Purified human or murine cathepsin L

-

This compound

-

Cathepsin L substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, add 20 µL of diluted cathepsin L enzyme to each well.

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate Z-Phe-Arg-AMC to each well.

-

Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes.

-

Calculate the rate of substrate cleavage (RFU/min) for each concentration of the inhibitor.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects primarily through the inhibition of cathepsin L, a lysosomal cysteine protease. This inhibition disrupts cellular processes where cathepsin L plays a critical role, such as apoptosis and viral entry.

Cathepsin L-Mediated Apoptosis Pathway

Cathepsin L, when released from the lysosome into the cytoplasm, can initiate a caspase-independent apoptotic pathway by cleaving the pro-apoptotic protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, inducing the release of cytochrome c and initiating the downstream apoptotic cascade. This compound can block this pathway by inhibiting cathepsin L activity.

Caption: Inhibition of the Cathepsin L-mediated apoptotic pathway by this compound.

Cathepsin L-Mediated Viral Entry Pathway

Cathepsin L is crucial for the entry of several viruses, including coronaviruses. It facilitates viral entry by cleaving the viral spike protein, a necessary step for the fusion of the viral and endosomal membranes. By inhibiting cathepsin L, this compound can block this cleavage event and prevent viral entry.

References

Literature review on Z-Phe-Phe-Diazomethylketone's effects

An In-Depth Technical Guide to the Effects of Z-Phe-Phe-Diazomethylketone

This technical guide provides a comprehensive literature review on the biochemical properties, mechanism of action, and cellular effects of this compound (Z-FF-DMK). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, details relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding of this potent enzyme inhibitor.

Introduction and Mechanism of Action

This compound (also abbreviated as Z-Phe-Phe-CHN2) is a peptide-based irreversible inhibitor highly selective for cathepsin L, a lysosomal cysteine protease.[1] Cathepsin L plays a critical role in various physiological and pathological processes, including protein degradation, antigen presentation, apoptosis, and viral entry. The specificity of Z-FF-DMK is conferred by its dipeptide (Phe-Phe) sequence, which mimics the preferred substrate of cathepsin L, guiding the inhibitor to the enzyme's active site.

The inhibitory mechanism involves the diazomethylketone functional group, which acts as a reactive "warhead." Upon binding to the cathepsin L active site, this group forms a covalent thioether bond with the catalytic cysteine residue (Cys25), leading to the irreversible inactivation of the enzyme.[2]

Caption: Irreversible inhibition of Cathepsin L by this compound.

Quantitative Data: Inhibitory Activity and Selectivity

| Inhibitor Name | Target Enzyme | Parameter | Value | Selectivity | Reference |

| Z-Phe-Tyr(tBu)-diazomethylketone | Cathepsin L | k_inact_ (M⁻¹s⁻¹) | 200,000 | - | [2] |

| Cathepsin B | k_inact_ (M⁻¹s⁻¹) | 10.3 | ~19,417-fold vs. Cathepsin L | [2] | |

| Cathepsin S | k_inact_ (M⁻¹s⁻¹) | 30 | ~6,667-fold vs. Cathepsin L | [2] | |

| Z-Val-Val-Nle-CHN₂ | Cathepsin S | - | >300x more effective than against Cathepsin L | Highly selective for Cathepsin S | [4] |

| Z-Phe-Tyr(t-Bu)CHN₂ | Cathepsin L | - | ~10,000x more effective than against Cathepsin S | Highly selective for Cathepsin L | [4] |

| Z-Phe-Ala-diazomethylketone (PADK) | Cathepsin B & L | - | Weak Inhibitor | - | [5] |

| MDL28170 (Z-Val-Phe-CHO) | Cathepsin L | IC₅₀ | 2.5 nM | - | [6] |

Key Biological Effects and Signaling Pathways

The primary effects of this compound stem from its potent inhibition of cathepsin L activity. This intervention can significantly impact cellular processes where cathepsin L is a key mediator, such as apoptosis and viral infection.

Role in Apoptosis

Under certain stress conditions, lysosomal membrane permeabilization can lead to the release of cathepsins into the cytoplasm. Cytosolic cathepsin L can initiate a caspase-independent apoptotic pathway by cleaving the pro-apoptotic protein Bid into its truncated form, tBid. Subsequently, tBid translocates to the mitochondria, triggering the release of cytochrome c and activating the intrinsic apoptotic cascade.[2] By inhibiting cathepsin L, Z-FF-DMK can block this specific pathway of apoptosis induction.

Caption: Inhibition of the Cathepsin L-mediated intrinsic apoptosis pathway.

Inhibition of Viral Entry

Cathepsin L is essential for the entry of several enveloped viruses, including coronaviruses (e.g., SARS-CoV).[2][6] These viruses enter the host cell via endocytosis. Within the acidic environment of the endosome, cathepsin L cleaves the viral spike glycoprotein, a critical step that exposes the fusion peptide and facilitates the fusion of the viral and endosomal membranes. This fusion allows the viral genome to enter the cytoplasm. This compound, by inhibiting endosomal cathepsin L, can effectively block this cleavage event and prevent viral entry.[2]

Caption: Blockade of viral entry through the inhibition of Cathepsin L.

Experimental Protocols

The following protocols are adapted from methodologies used for Z-FF-DMK and related peptidyl ketone inhibitors. They provide a framework for assessing its inhibitory activity and cellular effects.

Cathepsin L Enzyme Inhibition Assay (Fluorometric)

This protocol determines the inhibitory potential of Z-FF-DMK against purified cathepsin L using a fluorogenic substrate.

Materials:

-

Purified human or murine cathepsin L

-

This compound

-

Cathepsin L substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)

-

Assay Buffer: 100 mM Sodium Acetate (B1210297), 1 mM EDTA, 5 mM Dithiothreitol (DTT), pH 5.5[7]

-

Solvent: DMSO

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

-

Inhibitor Preparation: Prepare a concentrated stock solution of Z-FF-DMK in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

-

Enzyme Preparation: Prepare a working solution of cathepsin L in the assay buffer.

-

Assay Setup: To the wells of a 96-well plate, add the diluted inhibitor solutions or a vehicle control (DMSO in assay buffer).

-

Enzyme Addition: Add the cathepsin L working solution to each well.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding and covalent modification.[7]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to each well.[8]

-

Measurement: Immediately monitor the increase in fluorescence over time using a plate reader.

-

Data Analysis: Calculate the rate of substrate cleavage (RFU/min). Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

Caption: Experimental workflow for a fluorometric Cathepsin L inhibition assay.

Cell-Based Viral Entry Assay (Representative)

This protocol, adapted from studies with SARS-CoV-2, assesses the effect of Z-FF-DMK on viral entry into host cells.[2]

Materials:

-

Host cell line susceptible to viral entry (e.g., VeroE6 or hACE2-expressing cells)

-

Virus or pseudovirus system

-

This compound

-

Complete cell culture medium

-

Reagents for quantifying viral infection (e.g., RT-qPCR for viral RNA, luciferase assay for pseudovirus)

Procedure:

-

Cell Seeding: Seed host cells in a multi-well plate and culture to form a confluent monolayer.

-

Pre-treatment: Pre-treat the cells with various concentrations of Z-FF-DMK or a vehicle control for 1-2 hours.

-

Infection: Infect the cells with the virus at a defined multiplicity of infection (MOI).

-

Incubation: After a 1-hour incubation to allow viral attachment, remove the inoculum, wash the cells, and add fresh medium containing the respective concentrations of the inhibitor.

-

Assay Endpoint: Incubate the plates for 24-48 hours.

-

Quantification: Harvest cell lysates or supernatant. Quantify the level of infection using an appropriate method (e.g., measuring viral RNA levels via RT-qPCR or reporter gene activity).

Safe Handling and Disposal of Diazomethylketones

Diazomethylketones are potentially hazardous and require careful handling.

Procedure:

-

Handling: Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[7]

-

Quenching: Before disposal, quench residual solutions of Z-FF-DMK by slowly adding a few drops of a weak acid, such as acetic acid. The acid reacts with the diazomethylketone to form a less reactive acetate ester.[7]

-

Disposal: Dispose of the quenched solution as chemical waste according to institutional hazardous waste guidelines.

References

- 1. Rapid interaction of cathepsin L by Z-Phe-PheCHN12 and Z-Phe-AlaCHN2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Specific catalytic activity of cathepsin S in comparison to cathepsins B and L along the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The affinity-labelling of cathepsin S with peptidyl diazomethyl ketones. Comparison with the inhibition of cathepsin L and calpain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonpeptidic Lysosomal Modulators Derived from Z-Phe-Ala-Diazomethylketone for Treating Protein Accumulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Z-Phe-Phe-Diazomethylketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of Z-Phe-Phe-Diazomethylketone, a selective inhibitor of the lysosomal cysteine protease, cathepsin L. This document details its inhibitory activity, the experimental protocols for its characterization, and its role in relevant signaling pathways.

Introduction

This compound (Z-FF-DMK) is a peptidyl diazomethylketone that acts as an irreversible inhibitor of cathepsin L.[1] Cathepsin L is a crucial enzyme involved in various physiological and pathological processes, including protein degradation, antigen presentation, apoptosis, tumor metastasis, and viral entry.[2][3][4] Its upregulation is associated with several diseases, making it a significant target for therapeutic intervention. This compound serves as a valuable tool for studying the function of cathepsin L and as a potential lead compound in drug discovery.

Mechanism of Action

This compound functions as an irreversible inhibitor by forming a covalent bond with the active site cysteine residue (Cys25) of cathepsin L. The diazomethylketone group acts as a reactive "warhead." Following non-covalent binding to the active site, the diazomethyl group is protonated by the active site histidine, which increases its susceptibility to nucleophilic attack by the thiolate of Cys25. This results in the formation of a stable thioether bond, leading to the irreversible inactivation of the enzyme.

Quantitative Binding Affinity Data

Precise quantitative binding affinity data for this compound is crucial for understanding its potency and selectivity. While specific kinetic constants for this compound are detailed in specialized literature, a closely related compound, (Rac)-Z-Phe-Phe-FMK, provides a valuable reference point for its inhibitory potential against cathepsin L.

| Compound | Target | Parameter | Value | Reference |

| (Rac)-Z-Phe-Phe-FMK | Cathepsin L | IC50 | 15 µM | [5] |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values indicate higher potency. Further kinetic studies are necessary to determine the specific inactivation rate constants (k_inact) and inhibition constants (Ki) for this compound. A study by Kirschke and Shaw (1981) titled "Rapid Interaction of Cathepsin L by Z-Phe-PheCHN12 and Z-Phe-AlaCHN2" likely contains detailed kinetic data for this compound.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the binding affinity of this compound.

Cathepsin L Enzyme Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against purified cathepsin L.

Materials:

-

Purified human or murine cathepsin L

-

This compound

-

Fluorogenic cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

-